Spinacetin 3-gentiobioside

Antioxidant Activity DPPH Assay Free Radical Scavenging

Spinacetin 3-gentiobioside (CAS 101021-29-8) is a flavonoid-3-O-glycoside belonging to the 6-methoxyflavonol subclass. The molecule consists of a spinacetin aglycone (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one) O-glycosidically linked to a gentiobiose disaccharide (β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside) at the C3 position.

Molecular Formula C29H34O18
Molecular Weight 670.6 g/mol
CAS No. 101021-29-8
Cat. No. B12305507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinacetin 3-gentiobioside
CAS101021-29-8
Molecular FormulaC29H34O18
Molecular Weight670.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
InChIInChI=1S/C29H34O18/c1-41-12-5-9(3-4-10(12)31)25-27(20(36)16-13(44-25)6-11(32)26(42-2)19(16)35)47-29-24(40)22(38)18(34)15(46-29)8-43-28-23(39)21(37)17(33)14(7-30)45-28/h3-6,14-15,17-18,21-24,28-35,37-40H,7-8H2,1-2H3/t14-,15-,17-,18-,21+,22+,23-,24-,28-,29+/m1/s1
InChIKeyZZNVCZGRNCQHCQ-JZSCMRTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spinacetin 3-Gentiobioside (CAS 101021-29-8): Procurement-Relevant Identity and Classification


Spinacetin 3-gentiobioside (CAS 101021-29-8) is a flavonoid-3-O-glycoside belonging to the 6-methoxyflavonol subclass. The molecule consists of a spinacetin aglycone (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one) O-glycosidically linked to a gentiobiose disaccharide (β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside) at the C3 position [1]. First isolated from spinach (Spinacia oleracea) leaves, it has subsequently been identified in multiple Chenopodium species, including C. bonus-henricus and C. foliosum . Its molecular formula is C29H34O18, with a molecular weight of 670.60 g/mol, a topological polar surface area (TPSA) of 284.00 Ų, and a predicted logP of -1.50 [2]. The compound serves as a chemotaxonomic marker distinguishing spinach cultivars and geographic origins, with differential accumulation patterns observed across varieties [3].

Why Spinacetin 3-Gentiobioside Cannot Be Generically Substituted by In-Class Flavonoid Glycosides


Flavonoid-3-O-glycosides within the 6-methoxyflavonol class are structurally and functionally non-interchangeable. The specific disaccharide moiety—gentiobiose versus glucoside, apiosylgentiobioside, or robinobioside—directly modulates radical scavenging potency; a 2.8-fold difference in DPPH IC50 was observed between spinacetin 3-gentiobioside and its apiosyl-containing analog in the same study [1]. The B-ring substitution pattern (3′-OCH3, 4′-OH in spinacetin vs. 3′,4′-diOH in patuletin) alters both antioxidant capacity and hepatoprotective efficacy, as evidenced by divergent activity profiles across the 6-methoxyflavonol series [2]. Additionally, the glycosylation state critically determines aqueous solubility: spinacetin aglycone exhibits a predicted solubility of ~0.14 g/L and logP of 2.14, whereas spinacetin 3-gentiobioside has a predicted solubility of 3.76 g/L and logP of -1.50, a >25-fold solubility enhancement that directly impacts formulation and bioassay compatibility [3]. These structural distinctions produce compound-specific chromatographic retention times and MS/MS fragmentation signatures essential for unambiguous identification and quantification in complex matrices [4].

Quantitative Differentiation Evidence for Spinacetin 3-Gentiobioside Versus Closest Analogs


DPPH Radical Scavenging: 2.8-Fold Superiority Over Apiosyl-Containing Spinacetin Glycoside

In a direct head-to-head comparison from the same isolation batch and assay plate, spinacetin 3-O-gentiobioside (compound 3) exhibited 2.8-fold stronger DPPH radical scavenging activity than spinacetin 3-O-[β-apiofuranosyl(1→2)]-β-glucopyranosyl(1→6)-β-glucopyranoside (compound 1), a closely related analog bearing an additional apiofuranosyl side-chain [1]. The reduced sugar complexity—gentiobiose disaccharide versus a branched apiosyl-triglycoside—correlates with enhanced radical scavenging potency in this pair.

Antioxidant Activity DPPH Assay Free Radical Scavenging

ABTS Radical Scavenging: 1.24-Fold Potency Edge Over the Apiosyl-Substituted Analog

In the same head-to-head comparison, spinacetin 3-O-gentiobioside (compound 3) showed a 1.24-fold stronger ABTS•+ radical scavenging activity compared to compound 1 [1]. While the magnitude of difference is smaller than for DPPH, the directionality is consistent, confirming that the gentiobioside substitution pattern confers a measurable antioxidant advantage over the bulkier apiosylgentiobioside architecture.

Antioxidant Activity ABTS Assay Cation Radical Scavenging

Aqueous Solubility: >25-Fold Enhancement Over Spinacetin Aglycone via Gentiobioside Conjugation

Glycosylation with gentiobiose dramatically alters physicochemical properties relative to the aglycone. Spinacetin 3-gentiobioside has a predicted aqueous solubility of 3.76 g/L (ALOGPS) and a logP of -1.50 (XlogP), while spinacetin aglycone has a predicted solubility of 0.14 g/L and logP of 2.14 (ALOGPS) [1]. This represents a >25-fold increase in aqueous solubility, reclassifying the compound from 'practically insoluble' to 'soluble,' which has direct consequences for in vitro assay design, vehicle selection, and dose-range feasibility.

Physicochemical Properties Aqueous Solubility Formulation Compatibility

Hepatoprotective Efficacy: Comparable to Silymarin Positive Control in CCl4-Challenged Rat Hepatocytes

In isolated rat hepatocytes challenged with the hepatotoxic agent CCl4, spinacetin 3-gentiobioside (compound 3) at 100 µM significantly reduced cellular damage, preserved cell viability and reduced glutathione (GSH) levels, decreased lactate dehydrogenase (LDH) leakage, and reduced lipid peroxidation damage, with effects described as similar to those of the positive control silymarin [1]. Comparable hepatoprotective activity was observed across the broader series of patuletin, spinacetin, and 6-methoxykaempferol glycosides (compounds 1–9) in the same model system [2]. Cytotoxicity evaluation in HepG2 cells via MTT assay revealed statistically significant cytotoxic effects only at concentrations exceeding mM levels with 72 h incubation, indicating a favorable safety margin [1].

Hepatoprotection In Vitro Toxicology CCl4 Model

Geographic Chemotaxonomic Specificity: Predominant Flavonoid Marker in Pohang Spinach Cultivar

UPLC-DAD-QTOF/MS profiling of Korean spinach from different cultivation regions revealed that spinacetin 3-O-gentiobioside is the predominant flavonoid in the Pohangcho cultivar, whereas Seomcho spinach is instead dominated by spinacetin 3-O-(2''-O-apiosyl)gentiobioside and patuletin 3-O-(2''-O-apiosyl)gentiobioside, and Bomulcho features axillarin 4'-O-glucuronide as the major compound [1]. This cultivar-specific accumulation pattern means that extract-based approaches relying on 'spinach flavonoids' cannot guarantee the presence or predominance of spinacetin 3-gentiobioside; only purified compound procurement ensures reproducible experimental composition.

Chemotaxonomy Metabolomics Spinach Cultivar Discrimination

Evidence-Based Application Scenarios for Spinacetin 3-Gentiobioside Procurement


Antioxidant Screening Studies Requiring a 6-Methoxyflavonol with Quantitatively Validated Radical Scavenging Activity

Spinacetin 3-gentiobioside is the optimal choice for in vitro antioxidant screening when the study design demands a 6-methoxyflavonol glycoside with direct comparative potency data against a structurally defined analog. The DPPH IC50 of 0.44 mM and ABTS IC50 of 0.089 mM provide well-characterized baselines, while the 2.8-fold superiority over the apiosyl-containing analog enables meaningful structure-activity relationship (SAR) interpretation [5]. This compound is particularly suited for laboratories conducting free radical scavenging assays where precise IC50 values are required for cross-study reproducibility.

Hepatoprotection Research Using the CCl4 Challenge Model in Primary Hepatocytes

For investigators studying hepatoprotective mechanisms using the well-established CCl4 intoxication model in rat hepatocytes, spinacetin 3-gentiobioside at 100 µM has demonstrated the ability to preserve cell viability, maintain GSH levels, reduce LDH leakage, and diminish lipid peroxidation damage, with efficacy comparable to the clinical reference standard silymarin [5]. The compound's favorable safety profile—cytotoxic effects only at >mM concentrations with 72 h HepG2 exposure—makes it suitable for repeated-dose or extended-duration hepatoprotection protocols [4].

Metabolomics and Food Authenticity: Cultivar-Specific Biomarker Quantification in Spinach

Spinacetin 3-gentiobioside serves as an indispensable reference standard for UPLC-DAD-QTOF/MS or UHPLC-MS/MS-based metabolomics studies aimed at discriminating spinach cultivars. The compound's predominance in Pohangcho spinach, versus its apiosyl-substituted analog in Seomcho, enables unambiguous geographical origin authentication when used as a quantitative calibration standard [5]. The validated SRM-based MS/MS fragmentation pathways published for spinacetin derivatives further support its use in multi-analyte quantification methods [4].

Aqueous-Compatible Bioassay Development Leveraging Enhanced Solubility

With a predicted aqueous solubility of 3.76 g/L—over 25-fold higher than the parent spinacetin aglycone—spinacetin 3-gentiobioside is the preferred spinacetin derivative for bioassay formats requiring minimal organic co-solvent [5]. This property is critical for cell-based assays sensitive to DMSO toxicity, for zebrafish or other aquatic model organism studies, and for SPR or ITC binding assays where organic solvents interfere with the measurement. The compound's negative logP (-1.50) further indicates compatibility with aqueous buffer systems at physiologically relevant concentrations [5].

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